
2-Cyanopyridine-4-carboxaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanopyridine-4-carboxaldehyde hydrate: is a chemical compound with the molecular formula C7H4N2O. It is a derivative of pyridine, featuring both a cyano group (-CN) and an aldehyde group (-CHO) attached to the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyanopyridine-4-carboxaldehyde hydrate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-4-methylpyridine with an oxidizing agent to introduce the aldehyde group. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanopyridine-4-carboxaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed.
Major Products Formed:
Oxidation: Formation of 2-cyanopyridine-4-carboxylic acid.
Reduction: Formation of 2-aminopyridine-4-carboxaldehyde.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyanopyridine-4-carboxaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-cyanopyridine-4-carboxaldehyde hydrate involves its interaction with specific molecular targets. For example, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano and aldehyde groups play crucial roles in its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Cyanopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Pyridinecarboxaldehyde: Lacks the cyano group, affecting its overall chemical properties and applications.
2-Cyano-4-methylpyridine: Contains a methyl group instead of an aldehyde group, altering its reactivity and use in synthesis.
Uniqueness: 2-Cyanopyridine-4-carboxaldehyde hydrate is unique due to the presence of both the cyano and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
4-(dihydroxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,7,10-11H |
InChI-Schlüssel |
KSGSOLHNZUWQSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


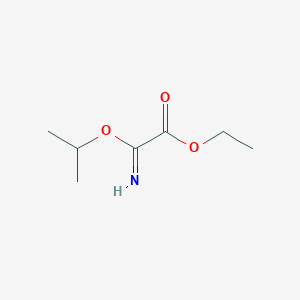
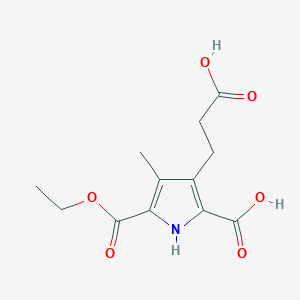
![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)
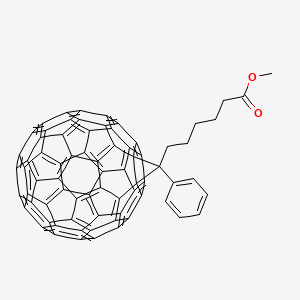
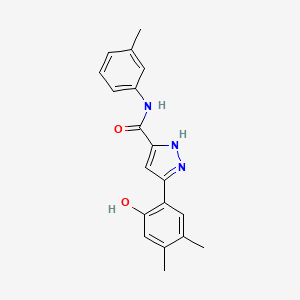

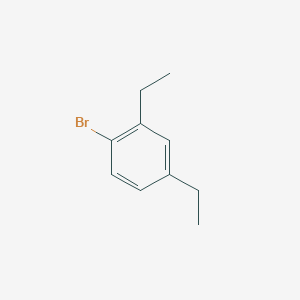
![2-[[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B14087130.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)

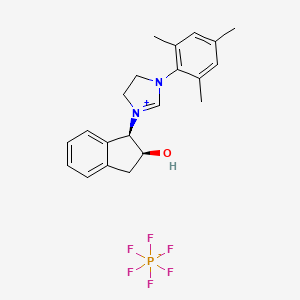
![4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
